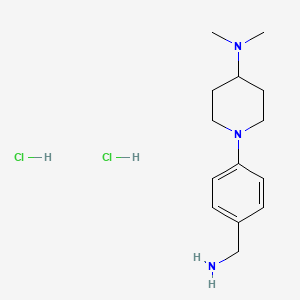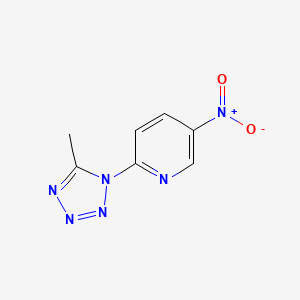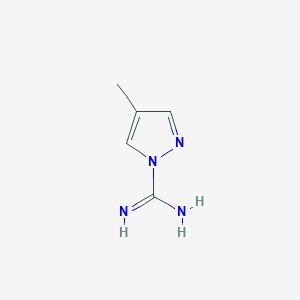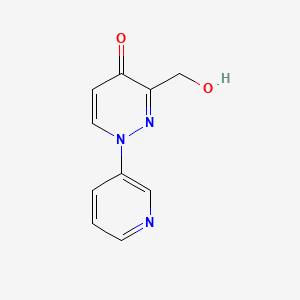
Methyl 2,3-dimethyl-5-vinylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dimethyl-5-vinylbenzoate is an organic compound with the molecular formula C12H14O2 It is a derivative of benzoic acid, characterized by the presence of methyl and vinyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-dimethyl-5-vinylbenzoate typically involves the esterification of 2,3-dimethyl-5-vinylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,3-dimethyl-5-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 2,3-dimethyl-5-vinylbenzaldehyde or 2,3-dimethyl-5-vinylbenzoic acid.
Reduction: Formation of 2,3-dimethyl-5-vinylbenzyl alcohol.
Substitution: Formation of various substituted methyl 2,3-dimethyl-5-vinylbenzoates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl 2,3-dimethyl-5-vinylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and resins, where its vinyl group can participate in polymerization reactions.
Mecanismo De Acción
The mechanism of action of methyl 2,3-dimethyl-5-vinylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, influencing various biochemical pathways. The vinyl group can undergo polymerization, making it useful in industrial applications where it acts as a monomer in the formation of polymers.
Comparación Con Compuestos Similares
Methyl 2,3-dimethyl-5-vinylbenzoate can be compared with other similar compounds such as:
Methyl benzoate: Lacks the methyl and vinyl groups, making it less reactive in certain chemical reactions.
Ethyl 2,3-dimethyl-5-vinylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its reactivity and applications.
2,3-Dimethyl-5-vinylbenzoic acid: The carboxylic acid form, which can be converted to the ester through esterification.
The unique combination of methyl and vinyl groups in this compound provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
methyl 5-ethenyl-2,3-dimethylbenzoate |
InChI |
InChI=1S/C12H14O2/c1-5-10-6-8(2)9(3)11(7-10)12(13)14-4/h5-7H,1H2,2-4H3 |
Clave InChI |
UGCFGRALLJBXNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)C(=O)OC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


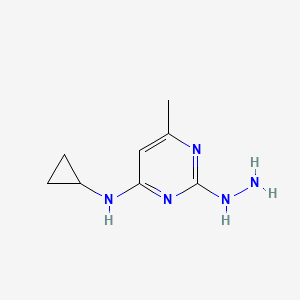
![2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B13868742.png)
![N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B13868747.png)

![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)


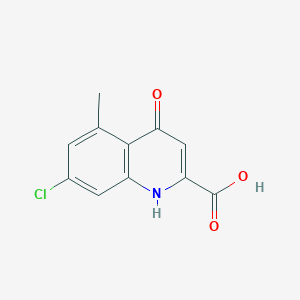

![2-chloro-6-(methylaminomethyl)-N-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13868805.png)
